4-Chlorobutan-2-amine

Description

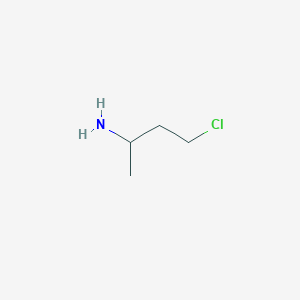

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10ClN |

|---|---|

Molecular Weight |

107.58 g/mol |

IUPAC Name |

4-chlorobutan-2-amine |

InChI |

InChI=1S/C4H10ClN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3 |

InChI Key |

GCAMQFBODZNEGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobutan 2 Amine and Its Derivatives

Direct Synthesis Approaches to 4-Chlorobutan-2-amine

Direct synthesis methods focus on the construction of the this compound scaffold through straightforward chemical transformations. These approaches often involve amination and halogenation reactions on butane-based substrates.

Amination Reactions in the Formation of this compound

Amination reactions are fundamental to introducing the amine functionality onto the butane (B89635) backbone. A common strategy involves the reductive amination of a ketone. For instance, an aldehyde or ketone can react with ammonia (B1221849) or an amine in the presence of a reducing agent to form a primary, secondary, or tertiary amine. libretexts.org In the context of this compound, this could involve the reaction of 4-chloro-2-butanone (B110788) with ammonia and a reducing agent like sodium borohydride. libretexts.org

Another approach is the SN2 reaction of an alkyl halide with ammonia or an amine. libretexts.org While effective, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to multiple alkylations. libretexts.org

Halogenation Strategies for Related Butane Derivatives

The introduction of a chlorine atom at the 4-position of a butane derivative is a critical step. Radical halogenation of alkanes, such as butane, with chlorine gas in the presence of UV light can produce a mixture of chlorinated products. pressbooks.pub For example, the chlorination of butane yields a mixture of 1-chlorobutane (B31608) and 2-chlorobutane (B165301). pressbooks.pubuclouvain.be However, this method often results in multiple chlorinated products and is generally not a preferred synthetic route for obtaining a specific monochlorinated isomer. pressbooks.pub

A more controlled method involves the chlorination of a functionalized butane derivative. For instance, 4-hydroxy-2-butanone (B42824) can be converted to 4-chloro-2-butanone using thionyl chloride (SOCl₂) in dichloromethane. This chlorinated ketone can then serve as a precursor to this compound.

Precursor-Based Synthetic Routes

The synthesis of this compound often relies on a multi-step approach starting from readily available precursors. A prominent precursor is 4-chloro-2-butanone. chembk.com This intermediate can be synthesized by reacting polyoxymethylene with acetone (B3395972) and hydrochloric acid. chembk.com It can also be prepared from the chlorination of 4-hydroxy-2-butanone.

Once 4-chloro-2-butanone is obtained, it can be converted to this compound through reductive amination. libretexts.org Alternatively, 4-chlorobutan-2-ol (B1280204) can be used as a precursor. evitachem.com This alcohol can be synthesized by the reduction of 4-chloro-2-butanone using a reducing agent like sodium borohydride. The subsequent conversion of the alcohol to the amine can then be achieved through various amination methods.

A different synthetic pathway starts from ethyl 4,4,4-trifluoroacetoacetate, which undergoes a four-step procedure involving imination, hydride reduction, chlorination, and base-induced ring closure to yield 2-(trifluoromethyl)azetidines. thieme-connect.com This highlights the use of specialized precursors for the synthesis of derivatives.

| Precursor | Reagents and Conditions | Intermediate/Product |

| Polyoxymethylene, Acetone | Hydrochloric Acid | 4-Chloro-2-butanone chembk.com |

| 4-Hydroxy-2-butanone | Thionyl chloride, Dichloromethane | 4-Chloro-2-butanone |

| 4-Chloro-2-butanone | Sodium borohydride, Methanol | 4-Chlorobutan-2-ol |

| 4-Chloro-2-butanone | Ammonia, Reducing Agent | This compound libretexts.org |

| 4-Chlorobutan-2-ol | Aminating Agent | This compound evitachem.com |

Stereoselective Synthesis of Enantiopure this compound

The presence of a chiral center at the second carbon atom of this compound means it can exist as two enantiomers. The synthesis of enantiomerically pure forms is crucial for applications in pharmaceuticals and other specialized fields.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This can be achieved using chiral catalysts or auxiliaries. For instance, the asymmetric reduction of α-chloroketones can yield enantiopure chlorohydrins, which are valuable intermediates. acs.org Methods like transition metal-catalyzed asymmetric transfer hydrogenation or Meerwein-Ponndorf-Verley reduction have been employed for this purpose. acs.org

Enzymatic methods are also gaining traction for the synthesis of optically active chlorohydrins. Bienzymatic cascades, for example, using an ene-reductase and an alcohol dehydrogenase, can be used for the stereodivergent reduction of α-chloroenones to produce different enantiomers of chlorohydrins with high selectivity. acs.org

The use of chiral auxiliaries, such as Ellman's sulfinamide, is another powerful strategy. unit.no This chiral amine reagent can be condensed with ketones to form N-tert-butanesulfinyl ketimines, which can then undergo stereoselective reactions. unit.no

Chiral Pool Approaches Utilizing Amino Acid Chirality Transfer

Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids or sugars as starting materials. uclouvain.beunit.no The inherent chirality of these starting materials is transferred to the target molecule throughout the reaction sequence. acs.org

For example, amino acids can serve as a source of chirality for the synthesis of chiral amines. docbrown.info While specific examples directly leading to this compound from amino acids are not extensively documented in the provided search results, the principle of using the stereocenter of an amino acid to direct the formation of a new chiral center is a well-established strategy in asymmetric synthesis. acs.org This approach can circumvent the need for expensive chiral catalysts or resolving agents. uclouvain.be

| Synthetic Approach | Key Features | Example Application |

| Asymmetric Reduction | Use of chiral catalysts (e.g., transition metals) or enzymes to stereoselectively reduce a prochiral ketone. acs.org | Synthesis of enantiopure chlorohydrins from α-chloroketones. acs.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control the stereochemistry of a reaction. uclouvain.be | Use of Ellman's sulfinamide to direct the synthesis of chiral amines. unit.no |

| Chiral Pool Synthesis | Starting from naturally occurring enantiopure compounds like amino acids or sugars. uclouvain.beunit.no | Transfer of chirality from an amino acid to a target molecule. acs.org |

Enzymatic Synthesis and Biocatalytic Transformations

The synthesis of this compound and its derivatives is increasingly benefiting from enzymatic and biocatalytic methods. These approaches offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Hydrogen-Transfer Reductions for Chiral Chlorinated Intermediates

The asymmetric reduction of prochiral ketones is a direct method for producing valuable chiral amines. acs.org Asymmetric transfer hydrogenation (ATH) is a particularly useful reduction protocol as it avoids the use of hazardous molecular hydrogen and employs inexpensive and easy-to-handle hydrogen sources like isopropanol (B130326) or formic acid derivatives. orgsyn.org This method is especially relevant for producing chiral amines from their corresponding imines. scispace.com

One of the key precursors to this compound is 4-chloro-2-butanone. chembk.com The enzymatic reduction of this chloro-ketone intermediate can yield enantiomerically pure 4-chlorobutan-2-ol. For instance, using alcohol dehydrogenase (ADH) from Lactobacillus brevis with an NADPH regeneration system, the (S)-isomer of 4-chlorobutan-2-ol can be produced with an enantiomeric excess of over 95%. This chiral alcohol is a valuable intermediate that can be converted to the corresponding chiral amine.

The ATH of imines, particularly N-sulfinyl ketimines, has been extensively studied for the synthesis of chiral amines. orgsyn.org The sulfinyl group acts as a chiral auxiliary, directing the reduction to produce a specific stereoisomer. orgsyn.org While direct enzymatic hydrogen-transfer reduction of a 4-chloro-2-butanone-derived imine to this compound is not extensively documented in the provided results, the principles of ATH on similar substrates are well-established. acs.orgnih.gov

Multienzymatic Cascades in Chiral Amine Synthesis

Multienzymatic cascade reactions are gaining attention for the synthesis of complex molecules like chiral amines due to their efficiency and ability to perform multiple steps in a single pot. rsc.orgacs.org These cascades can overcome unfavorable equilibria and drive reactions to completion. tdx.catmdpi.com

Transaminases (TAs) are key enzymes in these cascades. They are pyridoxal-5'-phosphate (PLP) dependent and catalyze the transfer of an amino group from a donor to a carbonyl acceptor. mdpi.com For the synthesis of chiral amines, a transaminase can be coupled with another enzyme to remove a byproduct and shift the reaction equilibrium. tdx.catmdpi.com For example, a transaminase reaction that produces pyruvate (B1213749) as a byproduct can be coupled with a pyruvate decarboxylase (PDC), which converts pyruvate to acetaldehyde (B116499) and CO2, thus driving the transamination forward. tdx.catmdpi.com

While a specific multienzymatic cascade for the direct synthesis of this compound is not detailed in the search results, the synthesis of other chiral amines, such as 3-amino-1-phenylbutane, has been successfully achieved using a transaminase and PDC cascade. mdpi.com This approach demonstrates the potential for developing a similar system for this compound, likely starting from 4-chlorobutan-2-one. A proposed cascade could involve the transamination of 4-chlorobutan-2-one using a suitable transaminase and an amino donor, coupled with an enzymatic system for byproduct removal.

Another concept, "amine borrowing" via biocatalytic shuttle catalysis, demonstrates the versatility of enzymes in generating reactive intermediates in situ. acs.orgresearchgate.net This methodology could potentially be applied to the synthesis of derivatives of this compound by using it as a starting material to shuttle its amino group to another molecule. acs.orgresearchgate.net

Scalable and Sustainable Synthetic Techniques

The development of scalable and sustainable methods for producing key chemical intermediates is a major focus in chemical manufacturing.

Continuous Flow Reactor Applications

Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. researchgate.net These systems are increasingly being used for the synthesis of various chemical compounds, including amines and their derivatives. acs.orgacs.org

The application of continuous flow technology can be particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. uni-muenchen.de For instance, the synthesis of carbamates from amines and CO2 has been successfully demonstrated in a continuous flow system, offering a faster and safer alternative to batch methods. acs.orgacs.org

While a specific continuous flow process for the synthesis of this compound is not explicitly described, the synthesis of related compounds highlights the feasibility. For example, a continuous flow setup was used for the synthesis of benzylic sodium organometallics and their subsequent reaction with various electrophiles, including imines, to produce substituted amines. uni-muenchen.de This demonstrates the potential for developing a continuous process for the synthesis of this compound, potentially through the reductive amination of 4-chlorobutan-2-one in a flow reactor. The optimization of such a process would involve careful control of parameters like flow rate, temperature, and reagent concentration to maximize yield and purity. acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and byproducts. This is a key aspect of developing scalable and sustainable chemical processes.

For the synthesis of precursors to this compound, such as 4-chloro-2-butanone, optimization of the chlorination step is important. One patented method describes the synthesis of 4-chloro-2-butanone from 4-hydroxy-2-butanone using thionyl chloride, with optimization of temperature and reaction time to improve yield. google.com

In enzymatic reactions, optimization involves several parameters. For the bienzymatic reduction of α-chloroenones to chiral chlorohydrins, researchers optimized enzyme loading, substrate concentration, organic co-solvent, temperature, and reaction time to achieve high conversion and enantioselectivity. acs.org For example, they found that decreasing the temperature from 30 to 25 °C improved both conversion and enantiomeric excess. acs.org

The table below summarizes optimized conditions for related syntheses, which could inform the optimization of a process for this compound.

| Reaction Type | Key Optimization Parameters | Outcome | Reference |

| Bienzymatic reduction of an α-chloroenone | Enzyme loading, co-solvent percentage, temperature, reaction time | >99% conversion, 97% ee | acs.org |

| Synthesis of 4-chloro-2-butanone | Temperature, reaction time | Improved yield | google.com |

| Continuous flow carbamate (B1207046) synthesis | CO2 flow rate, reaction mixture flow rate | Decreased byproduct formation | acs.orgacs.org |

These examples underscore the importance of systematic optimization of reaction parameters to achieve efficient and selective synthesis of target molecules like this compound.

Reaction Mechanisms and Reactivity Studies of 4 Chlorobutan 2 Amine

Reactivity of the Amine Functional Group

The primary amine group in 4-chlorobutan-2-amine exhibits typical reactivity for this functional class, acting as a Brønsted-Lowry base and a nucleophile msu.edumsu.edu.

As a base, the lone pair of electrons on the nitrogen atom can accept a proton from an acid to form an ammonium (B1175870) salt. The basicity of this compound is influenced by the electron-donating alkyl chain, making it a stronger base than ammonia (B1221849). However, the electron-withdrawing inductive effect of the chlorine atom at the 4-position will slightly decrease its basicity compared to a simple alkyl amine like butan-2-amine masterorganicchemistry.com.

As a nucleophile, the amine group can react with a variety of electrophiles. This reactivity can lead to the formation of more substituted amines and other nitrogen-containing compounds. A common reaction is the alkylation with alkyl halides. If this compound reacts with an alkyl halide, it will form a secondary amine. This secondary amine is also nucleophilic and can react further, potentially leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt libretexts.orgyoutube.comchemguide.co.uklibretexts.org.

Another important reaction is acylation, where the amine reacts with acyl chlorides or acid anhydrides to form amides libretexts.org. This reaction is generally rapid and leads to a stable amide product. The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

The nucleophilic character of the amine group is also responsible for the intramolecular cyclization discussed previously, highlighting the dual nature of this compound's reactivity.

Alkylation and Acylation Reactions

Alkylation Reactions: The nitrogen atom in this compound can act as a nucleophile in reactions with alkyl halides, a process known as N-alkylation. ucalgary.camasterorganicchemistry.comwikipedia.org This reaction proceeds via a nucleophilic substitution mechanism, typically SN2. ucalgary.ca However, the reaction can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. This is because the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to further alkylation. ucalgary.camasterorganicchemistry.com The use of a large excess of the amine can favor monoalkylation. mnstate.edu In the case of this compound, intramolecular alkylation can also occur, leading to the formation of a cyclic product, 3-methylpyrrolidine.

Acylation Reactions: this compound readily undergoes N-acylation when treated with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is a nucleophilic addition-elimination process. chemguide.co.uk The amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Table 1: Comparison of Alkylation and Acylation of this compound

| Reaction Type | Reagent Example | Product Type | Key Mechanistic Feature | Propensity for Multiple Reactions |

| Alkylation | Methyl iodide | Secondary amine, Tertiary amine, Quaternary ammonium salt | SN2 Nucleophilic Substitution | High |

| Acylation | Acetyl chloride | Amide | Nucleophilic Addition-Elimination | Low |

Condensation Reactions

Primary amines like this compound undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The reaction is reversible, and the equilibrium can be driven towards the product by removing water. wikipedia.org The formation of the imine involves a carbinolamine intermediate. wikipedia.org

Table 2: Products of Condensation Reactions of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Product (Imine) |

| Acetone (B3395972) | N-(1,3-dimethylbutylidene)-4-chlorobutan-2-amine |

| Benzaldehyde | N-(phenylmethylidene)-4-chlorobutan-2-amine |

| Cyclohexanone | N-(cyclohexylidene)-4-chlorobutan-2-amine |

Redox Chemistry of the Amine

The amine group in this compound can undergo oxidation, though direct oxidation can be complex and lead to a variety of products. More controlled redox transformations are typically achieved through multi-step sequences. For instance, the amine could be converted to an amide, which can then be subjected to specific reducing or oxidizing conditions. The chlorine atom can also participate in redox reactions, for example, through reductive dehalogenation using a suitable reducing agent.

Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the intricate details of reaction mechanisms requires a combination of experimental and computational methods. While specific studies on this compound are limited, general principles can be applied to predict its behavior.

Characterization of Reaction Intermediates (e.g., Carbamate (B1207046) Anions, Iminiums, Enamines)

In the context of its reactions, several key intermediates can be postulated. During condensation reactions, the formation of a carbinolamine precedes the final imine product. wikipedia.org Protonation of the imine can lead to the formation of an iminium ion, which is a key intermediate in many reactions of imines. While less common for primary amines, if this compound were to be converted to a secondary amine, it could potentially form an enamine in the presence of a carbonyl compound with an alpha-hydrogen. While not directly formed from the primary amine, carbamate anions could be generated if this compound reacts with carbon dioxide.

Energetic Profiles of Reaction Pathways

Computational chemistry offers powerful tools to model the energetic profiles of reaction pathways. nih.gov For the reactions of this compound, computational studies could be employed to:

Calculate the activation energies for SN2 alkylation versus intramolecular cyclization.

Determine the relative stabilities of intermediates such as the carbinolamine and the final imine in condensation reactions.

Model the transition states for various reaction steps to gain insight into the factors controlling reaction rates and selectivity.

Stereochemical Outcomes and Diastereoselectivity

Since this compound is a chiral molecule (the carbon atom bearing the amino group is a stereocenter), its reactions can exhibit stereoselectivity. When reacting with other chiral molecules, the formation of diastereomers is possible. The stereochemical outcome of a reaction is highly dependent on the reaction mechanism. masterorganicchemistry.com For example, in an SN2 reaction, an inversion of configuration at the electrophilic carbon is expected. In reactions involving the chiral center of this compound itself, the stereochemistry can influence the approach of reagents and thus the stereochemistry of the products. Diastereoselectivity would be a key consideration in reactions such as the condensation with a chiral aldehyde or ketone.

Derivatization and Functionalization Pathways

Formation of Amine Protecting Group Derivatives (e.g., Carbamates)

Protection of the amine group is a common strategy to prevent its unwanted reaction in subsequent synthetic steps. Carbamates are one of the most widely used protecting groups for amines due to their stability and the relative ease of their introduction and removal.

Continuous Synthesis Methods

The synthesis of carbamates from amines can be efficiently achieved using continuous-flow chemistry. nih.gov This methodology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net In a typical continuous-flow setup for carbamate (B1207046) synthesis, a solution of the amine and a suitable base in a solvent is pumped through a heated reactor coil where it is mixed with a stream of carbon dioxide. nih.govacs.org An alkylating agent is introduced subsequently to complete the reaction. nih.gov

The use of micro- and mesoreactors in continuous-flow processes has been shown to be effective for the synthesis of chiral amino derivatives. thieme.de This approach allows for rapid reaction optimization and can lead to high yields in significantly reduced reaction times compared to batch methods. nih.gov For the synthesis of carbamates derived from 4-chlorobutan-2-amine, this would involve reacting the amine with CO2 and an alkyl halide in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Table 1: Illustrative Conditions for Continuous-Flow Carbamate Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | This compound, CO₂, Alkyl Halide, DBU | Amine is the nucleophile, CO₂ is the C1 source, alkyl halide is the electrophile, and DBU acts as a base. nih.gov |

| Solvent | Acetonitrile (B52724) (MeCN) | Common solvent for this type of reaction. nih.gov |

| Temperature | 70 °C | Optimized to balance reaction rate and minimize byproduct formation. nih.gov |

| Pressure | 3-7 bar | Sufficient CO₂ pressure is crucial for the reaction to proceed efficiently. nih.gov |

| Flow Rate | ~250 µL/min (Reagents), ~6.0 mL/min (CO₂) | Controls residence time in the reactor for optimal conversion. acs.org |

| Reactor | 10 mL Coil Reactor | Provides a large surface-area-to-volume ratio for efficient heat and mass transfer. nih.gov |

Reaction with Carbon Dioxide and Alkyl Halides

A robust and environmentally conscious method for synthesizing carbamates involves a three-component reaction between an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This approach avoids the use of highly toxic reagents like phosgene. d-nb.info The reaction is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃), and may be accelerated by a catalyst. organic-chemistry.orgd-nb.info

The mechanism involves the initial reaction of the amine with CO₂ to form a carbamate anion or carbamic acid. nih.govorganic-chemistry.org This intermediate is then deprotonated by the base, and the resulting carbamate anion acts as a nucleophile, attacking the alkyl halide to form the final carbamate ester. nih.govd-nb.info The choice of base is critical to deprotonate the carbamic acid intermediate, enhancing its reactivity towards the halide. d-nb.info This method is generally high-yielding and can be performed under mild conditions. organic-chemistry.org

Table 2: Three-Component Synthesis of Carbamates

| Component | Role | Example |

|---|---|---|

| Amine | Nucleophile | This compound |

| **Carbon Dioxide (CO₂) ** | Carbonyl Source | Gaseous CO₂ at 1-4 bar pressure. google.com |

| Alkyl Halide | Electrophile | Benzyl chloride, Ethyl iodide. d-nb.info |

| Base | Promoter | Cesium Carbonate (Cs₂CO₃), DBU. d-nb.infoorganic-chemistry.org |

| Catalyst (Optional) | Rate Enhancement | Tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org |

| Solvent | Medium | Dimethylformamide (DMF). d-nb.info |

Transformations Leading to Complex Molecular Architectures

The dual reactivity of this compound enables its use in constructing more elaborate molecules, including various N-functionalized derivatives and heterocyclic ring systems.

N-Alkylation and N-Functionalization Strategies

The primary amine group of this compound is nucleophilic and readily undergoes N-alkylation with alkyl halides to form secondary and tertiary amines. upertis.ac.id For instance, reaction with a primary alkyl halide in the presence of an acid acceptor can yield the corresponding N-alkylated product. google.com The synthesis of N-butan-2-yl-4-chlorobutan-2-amine is a documented example of such a transformation. nih.gov Phase-transfer catalysts, such as tetrabutylammonium bromide, can facilitate the N-alkylation of less basic nitrogen atoms under biphasic conditions. niscpr.res.in

Nickel-catalyzed reactions have also emerged as a powerful tool for C-H bond alkylation, providing alternative pathways for functionalization. mdpi.com Furthermore, iridium-based catalytic systems have been developed for the N-alkylation of amines using alcohols as the alkylating agents, representing a highly atom-economical approach. acs.org

Table 3: N-Alkylation and Functionalization Methods

| Method | Alkylating Agent | Conditions | Product Type |

|---|---|---|---|

| Direct Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Acetonitrile). google.com | Secondary or Tertiary Amine |

| Phase-Transfer Catalysis | Alkyl Halides | PTC (e.g., TBAB), Organic Solvent/Aqueous Base. niscpr.res.in | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes or Ketones | Reducing Agent (e.g., NaBH₃CN), pH control. | Secondary or Tertiary Amine |

| Iridium-Catalyzed Alkylation | Primary or Secondary Alcohols | [Cp*IrCl₂]₂ catalyst, Base (e.g., NaHCO₃). acs.org | Secondary or Tertiary Amine |

Ring-Closing Reactions to Form Nitrogen Heterocycles (e.g., Pyrrolidine (B122466) Derivatives)

The structure of this compound is primed for intramolecular cyclization. The presence of a nucleophilic amine and an electrophilic carbon center separated by a three-carbon chain allows for a facile intramolecular SN2 reaction. Treatment with a non-nucleophilic base deprotonates the amine, enhancing its nucleophilicity and triggering the ring-closing reaction to form a five-membered nitrogen heterocycle.

Specifically, the cyclization of this compound yields 2-methylpyrrolidine. This reaction is analogous to the well-established synthesis of pyrrolidine from 4-chlorobutan-1-amine (B1590077) using a strong base. wikipedia.orgmetoree.com The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. mdpi.commdpi.com The synthesis of pyrrolidine derivatives through intramolecular cyclization of β-haloamines is a common and effective strategy. thieme-connect.com Such intramolecular reactions are often more efficient than their intermolecular counterparts. researchgate.net

Table 4: Intramolecular Cyclization to 2-Methylpyrrolidine

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Strong, non-nucleophilic base (e.g., NaH, LDA) | 2-Methylpyrrolidine | Intramolecular Nucleophilic Substitution (SN2) |

Conjugation Chemistry for Bioconjugation Applications (General Principles)

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins or peptides. creative-biolabs.com The primary amine of this compound serves as a key functional handle for such modifications. nih.govacs.org Primary amines are among the most frequently targeted functional groups in bioconjugation due to their prevalence on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues) and their good nucleophilicity under physiological conditions. nih.govthermofisher.com

Common strategies for conjugating primary amines include:

Acylation with Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines, forming stable amide bonds under slightly alkaline conditions (pH 7.2-8.5). thermofisher.comcytometry.me This is one of the most common methods for labeling proteins. cytometry.me

Reaction with Aldehydes/Ketones: Primary amines react with aldehydes or ketones to form an unstable Schiff base, which is then reduced in a process called reductive amination to form a stable secondary amine linkage. nih.gov Glutaraldehyde, a homobifunctional crosslinker, can be used to link two amine-containing molecules. scielo.br

Reaction with Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages. creative-biolabs.comcytometry.me This chemistry is the basis for classic fluorescent labels like FITC (fluorescein isothiocyanate). cytometry.me

The presence of the chloroalkyl group on this compound offers a secondary site for reaction, potentially allowing for the creation of bifunctional linkers or dual-modification agents after the initial amine conjugation.

Table 5: Common Bioconjugation Reactions for Primary Amines

| Reactive Group | Target | Resulting Bond | Key Features |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine | Amide | Highly efficient, stable bond, common for protein labeling. thermofisher.com |

| Aldehyde | Primary Amine | Secondary Amine (via reductive amination) | Two-step process (Schiff base formation then reduction). nih.gov |

| Isothiocyanate | Primary Amine | Thiourea | Slower than NHS esters but forms a very stable bond. cytometry.me |

| Imidoester | Primary Amine | Amidine | Reacts rapidly at alkaline pH, preserves positive charge of the amine. thermofisher.com |

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Bioactive Molecules and Drug Scaffolds

The structural motif of 4-chlorobutan-2-amine serves as a key starting point for the construction of various bioactive molecules and scaffolds for drug discovery. Its ability to participate in diverse chemical transformations enables the synthesis of compounds with potential therapeutic applications.

Synthesis of Nitrogen-Containing Compounds

The amine group in this compound provides a direct route to a multitude of nitrogen-containing compounds. mdpi.com A primary application is in the synthesis of pyrrolidines, a five-membered nitrogen-containing heterocyclic ring system that is a core component of many natural products and synthetic drugs. mdpi.comwikipedia.org The intramolecular cyclization of 4-chlorobutan-1-amine (B1590077), a related compound, through reaction with a strong base is a conventional method for producing the pyrrolidine (B122466) ring. mdpi.comwikipedia.org This highlights the utility of the aminobutyl chloride framework in constructing such heterocyclic systems. The presence of the amine functionality also allows for reactions like alkylation and acylation, further expanding the range of accessible nitrogenous compounds. cymitquimica.com

The versatility of the amine group is further demonstrated in its role as a nucleophile in various reactions. It can react with electrophiles to form new carbon-nitrogen bonds, a fundamental process in the assembly of complex nitrogen-containing molecules. universalclass.com Reductive amination, for instance, is a powerful method for converting ketones and aldehydes into amines, and precursors like this compound can be envisioned as products of such transformations or as reactants in subsequent modifications. universalclass.com

Incorporation into Thiazole (B1198619) and Related Heterocyclic Systems

While direct incorporation of the intact this compound skeleton into thiazoles is less commonly documented, its structural components are relevant to the synthesis of this important class of heterocycles. The synthesis of 2-aminothiazole (B372263) derivatives, which are known to possess a wide spectrum of biological activities including anesthetic and anti-inflammatory properties, often involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) in what is known as the Hantzsch thiazole synthesis. derpharmachemica.comnanobioletters.comrsc.org

For instance, a 2-amino-4-substituted thiazole can be synthesized from a substituted phenacyl bromide and thiourea. nanobioletters.com The structural elements of this compound, namely the amine group and a carbon chain susceptible to halogenation, are conceptually related to the precursors used in these syntheses. The general strategy involves the cyclization of a molecule containing a ketone adjacent to a halogenated carbon with a source of the thioamide functional group. derpharmachemica.comnih.gov

Role in Chiral Auxiliary Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net These auxiliaries induce facial selectivity in the approach of a reagent to a prochiral substrate, leading to the formation of one diastereomer in excess. researchgate.net After the desired stereocenter has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com

Amines and their derivatives are a common class of chiral auxiliaries. sigmaaldrich.com While the direct use of this compound as a chiral auxiliary is not extensively reported, its chiral nature (due to the stereocenter at the second carbon) makes it a potential candidate for such applications or for the synthesis of more complex chiral auxiliaries. The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. scribd.comdocbrown.info The development of new chiral auxiliaries from readily available chiral building blocks is an ongoing area of research.

Development of Catalytic Systems and Reagents

The unique reactivity of this compound and related structures lends itself to the development of novel catalytic systems and reagents.

Participation in Shuttle Catalysis Concepts

Shuttle catalysis represents an emerging area in organic synthesis where a small, often volatile or toxic, functional group is transferred from a stable donor molecule to a substrate via a catalyst. acs.org This strategy avoids the direct handling of hazardous reagents. A related compound, 4-chlorobutan-2-one, has been utilized as a source of HCl in iridium-catalyzed transfer hydrochlorination reactions of alkynes. ethz.chethz.ch This process, a type of shuttle catalysis, allows for the hydrochlorination of carbon-carbon triple bonds without the need for corrosive gaseous HCl, thereby improving the functional group tolerance and safety of the reaction. acs.orgethz.ch This concept of using a stable organic molecule to shuttle a reactive species highlights the potential for derivatives of this compound to be developed for similar catalytic cycles.

Biocatalytic shuttle catalysis is also a growing field. For example, transaminases can be used to shuttle amine groups between molecules, generating reactive intermediates in situ. acs.org This "amine borrowing" strategy demonstrates the potential for amine-containing molecules to participate in sophisticated catalytic cascades.

Ligand Design for Metal-Catalyzed Reactions

Ligands play a crucial role in homogeneous catalysis, modulating the reactivity and selectivity of the metal center. Nitrogen-containing compounds are widely used as ligands in a variety of metal-catalyzed cross-coupling reactions. d-nb.info The amine functionality in this compound provides a coordination site for metal ions. While its direct application as a ligand may be limited by its simple structure, it can serve as a foundational element for the synthesis of more complex and effective ligands.

The design of ligands often involves incorporating specific structural features to influence the catalytic cycle. For example, the development of ligands for copper-catalyzed C-N cross-coupling reactions is an active area of research aimed at creating more efficient and versatile catalytic systems. d-nb.info The bifunctional nature of this compound could be exploited to create bidentate or polydentate ligands through further chemical modifications, potentially leading to catalysts with enhanced activity and selectivity.

Biochemical Interactions and Target Engagement Studies in Vitro, Non Human

Exploration of Interactions with Biological Macromolecules

While direct studies on the interaction of 4-Chlorobutan-2-amine with biological macromolecules are not extensively documented in publicly available literature, its chemical structure, featuring a primary amine and a chlorine atom on a butane (B89635) chain, suggests potential for various non-covalent and covalent interactions. The primary amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues on proteins, such as aspartate and glutamate. The chlorine atom, being electronegative, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen found in the backbones or side chains of amino acids.

The aliphatic butane backbone provides a degree of lipophilicity, which may facilitate its entry into the hydrophobic pockets of proteins. The reactivity of the carbon-chlorine bond also presents the possibility of covalent modification of biological macromolecules, where a nucleophilic residue on a protein could displace the chloride ion.

Although specific interaction data for this compound is scarce, it is utilized as a building block in the synthesis of molecules with demonstrated biological activity. For instance, 4-chlorobutan-1-amine (B1590077) is used to synthesize pyrrolidine (B122466) derivatives, which have been investigated for their ability to activate the NRF2 signaling pathway. mdpi.com This suggests that the core structure, once incorporated into a larger molecule, can contribute to meaningful biological interactions.

Enzyme Assays and Inhibition Studies

Direct enzyme assay or inhibition studies specifically featuring this compound are not prominently reported. However, its structural motifs are present in compounds known to interact with enzymes. For example, related compounds like 4-chlorobut-2-yn-1-amine (B8655031) hydrochloride have been used as building blocks for the synthesis of enzyme inhibitors. This implies that the 4-chlorobutane-2-amine scaffold has the potential to be incorporated into larger molecules designed to target specific enzyme active sites.

Amine-Enzyme Binding Mechanisms

The amine group is a key functional group in many enzyme substrates and inhibitors. In the context of this compound, the primary amine can engage in several types of interactions within an enzyme's active site:

Hydrogen Bonding: The amine can form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone.

Ionic Interactions: Once protonated to form an ammonium (B1175870) cation, it can form strong ionic bonds (salt bridges) with negatively charged carboxylate side chains of aspartate or glutamate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom can act as a nucleophile, participating in enzymatic reactions or, in the case of some inhibitors, forming covalent adducts.

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor. While not directly studied with this compound, the principles of transaminase-mediated reactions are relevant. acs.org These enzymes utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor that reversibly binds the amine substrate.

Receptor Binding Affinity Investigations (General Principles)

The binding of a ligand to a receptor is governed by the sum of intermolecular interactions, including hydrophobic interactions, hydrogen bonding, ionic interactions, and van der Waals forces. The presence of the chlorine atom in this compound could influence its binding affinity and selectivity for certain receptors through halogen bonding.

The utility of related structures in generating compounds with receptor affinity is documented. For example, derivatives of benzhydryl piperazine, synthesized using chloro-keto precursors, have shown anticonvulsant activity, suggesting interaction with relevant neurological targets. ijpsr.com

Computational Chemistry and Theoretical Molecular Modeling

Quantum Mechanical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. For a molecule like 4-Chlorobutan-2-amine, DFT calculations can offer a detailed picture of its reactivity, reaction mechanisms, and conformational landscape.

The reactivity of this compound is characterized by the presence of two key functional groups: an amine and a chloroalkane. The amine group can act as a nucleophile, while the carbon atom bonded to the chlorine is an electrophilic center, susceptible to nucleophilic substitution. Additionally, the amine can act as a base, promoting elimination reactions.

DFT calculations are instrumental in elucidating the mechanisms of such reactions by mapping the potential energy surface and identifying transition states. For instance, in the intramolecular cyclization of this compound to form a substituted pyrrolidine (B122466), DFT can be employed to model the transition state of this SN2 reaction. The calculations would likely reveal a concerted mechanism where the nitrogen atom of the amine group attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The geometry and energy of this transition state are critical in determining the reaction rate.

Similarly, intermolecular reactions, such as the reaction with another nucleophile or a base, can be modeled. DFT studies on the aminolysis of related compounds have shown that the reaction can proceed through different pathways depending on the nature of the amine and the reaction conditions rsc.org. These computational investigations help in understanding the subtle electronic and steric factors that govern the reaction pathway.

Table 1: Representative Data from a Hypothetical DFT Study on the Intramolecular Cyclization of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 15-25 | kcal/mol |

| Reaction Energy (ΔErxn) | -5 to -15 | kcal/mol |

| N-C bond length in Transition State | 2.0-2.2 | Å |

| C-Cl bond length in Transition State | 2.3-2.5 | Å |

Note: The data in this table are illustrative and based on typical values for similar SN2 reactions. Actual values would require specific DFT calculations for this compound.

The reactivity of this compound can be rationalized using descriptors derived from DFT calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the antibonding σ* orbital of the C-Cl bond, highlighting the electrophilic nature of the carbon atom.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. DFT can also predict the regioselectivity and stereoselectivity of reactions. For example, in reactions with chiral reagents, DFT can be used to calculate the energies of the diastereomeric transition states to predict the major product.

The flexible butane (B89635) chain of this compound allows for multiple conformations. DFT calculations can be used to identify the most stable conformers in the gas phase and in solution. This involves rotating the single bonds and calculating the energy of each resulting conformation. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding (between the amine proton and the chlorine atom), and gauche interactions. Conformational analyses of similar small molecules, such as 2-halo-1,3,2-dioxaphosphinanes, have demonstrated the utility of DFT in determining the relative stabilities of different conformers chemmethod.comresearchgate.net.

Furthermore, DFT can be used to study intermolecular interactions, such as hydrogen bonding between molecules of this compound or with solvent molecules. These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility. Computational studies on the intermolecular interactions of amino acids have shown that DFT can provide valuable insights into the nature and strength of these interactions rsc.orgresearchgate.netmarmacs.org.

Quantitative Structure-Activity Relationships (QSAR) and Linear Solvation Energy Relationships (LSER)

QSAR and LSER are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the properties of a chemical are a function of its molecular structure wikipedia.org.

In the context of this compound, QSAR models could be developed to predict its potential biological activities or toxicity. This would involve calculating a set of theoretical molecular descriptors and correlating them with experimental data for a series of related compounds. Theoretical descriptors can be categorized into several classes:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, atomic charges, etc., which are calculated using quantum mechanical methods like DFT nih.gov.

QSAR studies on halogenated aliphatic hydrocarbons have successfully used such descriptors to model their toxicity nih.govoup.comresearchgate.net. For this compound, descriptors related to its ability to form hydrogen bonds, its polarity, and its electronic properties would likely be important in any QSAR model.

LSER models could be used to predict properties like solubility in different solvents or partitioning behavior, which are crucial for understanding its environmental fate and pharmacokinetic properties.

Table 2: Examples of Theoretical Descriptors Potentially Relevant for QSAR/LSER Studies of this compound

| Descriptor Type | Descriptor Example | Predicted Influence |

| Constitutional | Molecular Weight | Correlates with size-dependent properties |

| Topological | Wiener Index | Relates to molecular branching |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions |

| Quantum-Chemical | Dipole Moment | Affects polarity and solubility |

| Quantum-Chemical | HOMO/LUMO Energies | Correlates with reactivity and charge transfer |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govjscimedcentral.com. In the context of medicinal chemistry, docking is often used to predict the binding mode of a small molecule ligand to a protein target.

For this compound, molecular docking could be employed to explore its potential interactions with biological macromolecules, such as enzymes or receptors. Given its small and flexible nature, a flexible docking approach would be most appropriate, allowing for conformational changes in both the ligand and the protein's active site upon binding jscimedcentral.comresearchgate.net.

A hypothetical docking study of this compound into the active site of an enzyme could reveal potential hydrogen bonding interactions involving the amine group and hydrophobic interactions with the butyl chain. The chlorine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The results of such studies, typically presented as a docking score, can help in prioritizing compounds for further experimental testing in drug discovery pipelines.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating 4-Chlorobutan-2-amine from impurities and for resolving its enantiomers.

Gas chromatography is a premier technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound. However, the direct analysis of polar amines by GC can sometimes be challenging due to peak tailing caused by interactions with the stationary phase. mdpi.com This can often be overcome by using specialized columns or by derivatizing the amine group, for instance, through acylation, to make the compound more volatile and less polar. h-brs.de

A critical application of GC for this molecule is the determination of enantiomeric excess . Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. To separate these enantiomers, a chiral stationary phase (CSP) is required. The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification. The successful GC separation of the enantiomers of the analogous compound 2-chlorobutane (B165301) on a chiral adsorbent has been demonstrated, validating this approach for related structures. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Given the compound's primary amine structure, which lacks a strong chromophore, direct UV detection can be challenging without derivatization. However, HPLC methods can be developed using detectors like evaporative light scattering detectors (ELSD) or by employing derivatization to enhance UV absorbance or fluorescence.

For chiral compounds such as this compound, HPLC is most powerfully applied for enantiomeric separation. This typically involves the use of a chiral stationary phase (CSP) or chiral derivatizing agents, which are discussed in detail in section 8.2.3. The choice of mobile phase is critical and often consists of a non-polar organic solvent (like hexane) mixed with an alcohol (such as isopropanol (B130326) or ethanol) in normal-phase chromatography. nih.gov Additives are frequently incorporated to improve peak shape and resolution; basic additives like triethylamine (B128534) (TEA) or butylamine (B146782) can screen silanol (B1196071) interactions, while acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can form ion-pairs with the amine, enhancing interaction with the stationary phase. nih.govnih.gov The polar organic mode, using mobile phases like acetonitrile (B52724) and methanol, is also a common choice for screening polar molecules like amines. nih.gov

A representative HPLC method for a chiral primary amine is detailed below.

| Parameter | Condition |

|---|---|

| Column | Cyclofructan-based CSP (e.g., Larihc® CF6-P) |

| Dimensions | 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (after derivatization) or ELSD |

| Temperature | 25 °C |

Chiral Stationary Phases (CSPs) and Homochiral Derivatization Strategies

The resolution of enantiomers is critical in pharmaceutical research, and for chiral primary amines like this compound, several sophisticated HPLC-based strategies are employed. These can be broadly categorized into direct and indirect methods.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The direct approach utilizes a column where the stationary phase itself is chiral. phenomenex.com Enantiomers are separated based on the differential formation of transient, diastereomeric complexes with the chiral selector, leading to different retention times. phenomenex.com For primary amines, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs : These are the most widely used CSPs, consisting of cellulose (B213188) or amylose (B160209) derivatives coated or bonded to a silica (B1680970) support. yakhak.org Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Columns such as Chiralpak® IA, IB, and IC have demonstrated broad applicability for separating a wide range of chiral compounds, including amines. nih.gov The choice of mobile phase, often a mix of heptane/alcohol with additives, is crucial for achieving separation. nih.gov

Cyclofructan-Based CSPs : These stationary phases have shown a particularly high success rate for the enantioseparation of primary amines. nih.govchromatographyonline.com The cyclofructan selector's structure allows for effective chiral recognition, and these columns perform remarkably well in the polar organic mode. nih.gov

Crown Ether-Based CSPs : Chiral crown ethers are specifically efficient for separating primary amines. nih.govwiley.com The separation mechanism involves the complexation of the protonated primary amino group within the crown ether's cavity, with chiral recognition driven by interactions between the analyte's substituents and the chiral barrier of the stationary phase. These columns typically require acidic mobile phases to ensure the amine is in its cationic form. wiley.com

| CSP Class | Chiral Selector Example | Typical Mobile Phase Mode | Key Interaction Mechanism |

|---|---|---|---|

| Polysaccharide | Cellulose or Amylose tris(phenylcarbamate) derivatives | Normal Phase / Polar Organic | Hydrogen bonding, steric interactions |

| Cyclofructan | Isopropyl-carbamate functionalized cyclofructan-6 | Polar Organic | Inclusion complexation, hydrogen bonding |

| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Reversed-Phase (Acidic) | Host-guest complexation of the primary ammonium (B1175870) ion |

Indirect Enantioseparation via Homochiral Derivatization

The indirect method involves the pre-column derivatization of the enantiomeric mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) HPLC column. wikipedia.org

For a primary amine like this compound, a common CDA would be a chiral compound containing a reactive group that readily forms a covalent bond with the amine. Examples include:

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) : Reacts with the amine to form stable carbamate (B1207046) diastereomers. acs.org

4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) : This fluorogenic agent reacts with amines to produce highly fluorescent derivatives, which significantly increases detection sensitivity. yakhak.org

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) : The acid chloride form reacts with amines to form diastereomeric amides. wikipedia.org

This strategy offers two main advantages: it circumvents the need for expensive chiral columns and can significantly enhance the detectability of the analyte if a fluorescent or UV-absorbing tag is introduced by the CDA. yakhak.orgwikipedia.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₄H₁₀ClN. nih.gov The theoretical elemental composition is calculated based on the atomic masses of its constituent elements (C: 12.011 u; H: 1.008 u; Cl: 35.453 u; N: 14.007 u) and the molecular weight of the compound (107.58 g/mol ). nih.gov

The calculated mass percentages for this compound are presented in the table below.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 44.66% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 9.37% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 32.96% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 13.02% |

| Total | 107.584 | 100.00% |

Environmental Fate and Degradation Pathways Excluding Toxicology

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.

For aliphatic amines, microbial degradation can proceed through various pathways, including deamination (removal of the amine group) or oxidation of the alkyl chain. Given the structure of 4-Chlorobutan-2-amine, it is plausible that microorganisms could utilize it as a carbon or nitrogen source. A potential pathway could involve an initial dehalogenation to form 2-aminobutanol, which may then be further metabolized. Alternatively, initial enzymatic attack could occur at the amine group.

Some bacteria are capable of utilizing chloroalkanes as their sole carbon source, often initiating degradation through hydrolytic or oxidative dehalogenation qiji-chem.com. Pseudomonas species, for instance, are known to possess enzymes that can cleave carbon-chlorine bonds qiji-chem.com. In anaerobic environments, reductive dechlorination is a more common pathway for highly chlorinated alkanes, though it is less favorable for monochlorinated compounds nih.gov.

Table 1: Potential Microbial Degradation Pathways for this compound (Inferred from Related Compounds)

| Pathway | Initial Step | Potential Intermediate(s) | Potential Final Products |

| Aerobic Oxidative Dehalogenation | Monooxygenase or dioxygenase attack | 4-Hydroxybutan-2-amine | Carbon dioxide, water, ammonia (B1221849), chloride ions |

| Hydrolytic Dehalogenation | Dehalogenase activity | 2-Aminobutanol | Further metabolized |

| Deamination | Amine oxidase or dehydrogenase activity | 4-Chlorobutan-2-one | Further metabolized |

This table is based on inferred pathways from the degradation of similar chemical structures, as direct research on this compound is limited.

The biotransformation of this compound would be mediated by specific enzymes. Key enzyme classes that could be involved include:

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Haloalkane dehalogenases, for example, can convert chloroalkanes to their corresponding alcohols mdpi.com.

Monooxygenases and Dioxygenases: These enzymes are crucial for the aerobic degradation of many organic pollutants. They could hydroxylate the carbon backbone of this compound, making it more susceptible to further degradation nih.gov.

Amine Oxidases and Dehydrogenases: These enzymes could catalyze the oxidation of the amine group, leading to deamination and the formation of a ketone.

The metabolism of secondary alkyl amines by cytochrome P450 enzymes can lead to N-hydroxylation and N-dealkylation researchgate.net. While this compound is a primary amine, analogous enzymatic processes targeting the amine group are conceivable.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photodegradation)

Abiotic degradation refers to the breakdown of chemicals through non-biological processes.

Hydrolysis:

Chlorinated alkanes can undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group from water. The rate of hydrolysis is dependent on the structure of the chloroalkane and environmental conditions such as pH and temperature libretexts.org. For primary and secondary chloroalkanes, this reaction is generally slow under neutral pH conditions but can be accelerated in alkaline environments qiji-chem.comsavemyexams.com. The hydrolysis of this compound would result in the formation of 2-aminobutanol and a chloride ion. The rate of hydrolysis for monochlorinated butanes is generally slow, with half-lives that can be on the order of weeks to months under typical environmental conditions savemyexams.com.

Photodegradation:

In the atmosphere, organic compounds can be degraded by photochemical reactions. Aliphatic amines are known to be oxidized by hydroxyl (OH) radicals, which are photochemically produced in the atmosphere mdpi.com. This reaction typically involves the abstraction of a hydrogen atom from the amine or the alkyl group, leading to the formation of various degradation products mdpi.com. While direct photolysis by sunlight is also possible, the reaction with OH radicals is often the more significant atmospheric degradation pathway for amines mdpi.com. The presence of the chlorine atom may also influence the photodegradation pathways and rates.

Identification of Degradation Products and Metabolites

Specific degradation products and metabolites of this compound have not been reported in the literature. However, based on the potential degradation pathways discussed, a number of products can be hypothesized.

Table 2: Potential Degradation Products and Metabolites of this compound

| Degradation Pathway | Potential Product(s) | Chemical Formula |

| Hydrolysis | 2-Aminobutanol | C4H11NO |

| Microbial Oxidation | 4-Hydroxybutan-2-amine | C4H11NO |

| Microbial Deamination | 4-Chlorobutan-2-one | C4H7ClO |

| Photodegradation | Imines, amides, aldehydes, nitroamines | Various |

This table presents hypothetical degradation products based on the degradation of similar compounds, as direct experimental data for this compound is not available.

The ultimate degradation products of complete mineralization through biotic pathways would be carbon dioxide, water, ammonia (or ammonium (B1175870) ions), and chloride ions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chlorobutan-2-amine, and how do reaction parameters influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where a chloro group replaces a hydroxyl or other leaving group in a butan-2-amine precursor. Critical parameters include temperature (optimized between 0–25°C to minimize side reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the chlorinating agent (e.g., thionyl chloride). Monitoring reaction progress via TLC or GC-MS is essential to terminate the reaction at peak yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons adjacent to the amine and chloro groups (e.g., δ 1.5–2.0 ppm for CH groups, δ 3.0–3.5 ppm for NH). C NMR confirms the chloro-substituted carbon (δ 40–50 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 107.5 (CHClN) and fragments like [CHN] (m/z 58) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ explosion-proof refrigeration for storage. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Avoid incompatible materials like strong oxidizers (e.g., HNO) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Methodological Answer : Chiral resolution using (-)-di-p-toluoyl-D-tartaric acid as a resolving agent can separate enantiomers. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated reactions improves stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer : Conduct meta-analyses to quantify heterogeneity across studies using the I² statistic. For example, if solubility values vary, calculate I² to determine if differences arise from true variability (I² > 50%) or random error. Validate findings via controlled experiments under standardized conditions (e.g., fixed temperature/pH) .

Q. What statistical methods are recommended for assessing reliability in kinetic studies of this compound reactions?

- Methodological Answer : Use the Arrhenius equation to model temperature-dependent rate constants. Apply weighted least-squares regression to account for heteroscedasticity in data. Report confidence intervals (95%) for activation energy (E) and pre-exponential factor (A) .

Q. How can computational chemistry predict reactive sites in this compound for derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions. The chloro group’s σ-hole and amine’s lone pair are key targets. Molecular electrostatic potential (MESP) maps visualize nucleophilic/electrophilic sites .

Data Analysis and Contradiction Resolution

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to screen studies, assess bias via Cochrane Risk of Bias Tool, and perform subgroup analyses (e.g., by cell line or assay type) .

- Sensitivity Analysis : Exclude outliers (e.g., studies with high RoB) and recalculate effect sizes. Use funnel plots to detect publication bias .

Q. How can researchers design robust dose-response experiments for this compound toxicity studies?

- Methodological Answer :

- Experimental Design : Use a logarithmic dilution series (e.g., 0.1–100 µM) with triplicate replicates. Include positive (e.g., cisplatin) and negative controls.

- Data Interpretation : Calculate IC values via nonlinear regression (four-parameter logistic model). Report 95% confidence intervals and p-values for significance .

Tables for Key Data

| Property | Technique | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | MS | 107.5 g/mol | |

| Boiling Point | Differential Scanning | 120–125°C | |

| logP (Partition Coefficient) | HPLC (C18 column) | 1.8 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.